N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and an ethylsulfonyl-substituted benzamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated phenyl compound.
Introduction of the ethylsulfonyl group: This can be done via sulfonylation of the benzamide using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their activity. The benzo[d]oxazole moiety could be involved in binding to active sites, while the ethylsulfonyl group might enhance solubility or membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(propylsulfonyl)benzamide
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZHPSIFZGGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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